molecular formula C13H24N2O4 B7931885 (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931885
M. Wt: 272.34 g/mol
InChI Key: NMWFVQUTTZRAPB-JTQLQIEISA-N
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Description

(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354000-07-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.35 g/mol . The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a carboxymethyl-ethyl-amino group and protected by a tert-butyl ester at the 1-position. This structural motif makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules or prodrugs. Its stereochemistry (S-configuration) is critical for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

2-[ethyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-14(9-11(16)17)10-6-7-15(8-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWFVQUTTZRAPB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as AM95587, is a chiral compound with notable biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13_{13}H24_{24}N2_2O4_4
  • Molar Mass : 272.35 g/mol
  • CAS Number : 886362-32-9
  • Density : 1.151 g/cm³ (predicted)
  • pKa : 4.65 (predicted)

The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity and solubility in organic solvents .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine structure is formed through cyclization reactions.
  • Carboxymethylation : The introduction of the carboxymethyl group is achieved via nucleophilic substitution reactions.
  • Tert-butyl Ester Formation : The final step involves the protection of the carboxylic acid group with a tert-butyl ester to enhance stability and solubility.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain proteases, which are crucial in cellular signaling and metabolism. In particular, it has shown potential in inhibiting serine proteases, which play a role in bacterial survival mechanisms .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various strains of bacteria, including resistant strains. The mechanism likely involves disruption of bacterial protein synthesis or cell wall integrity .

Case Studies

Several studies have evaluated the biological efficacy of related compounds:

  • A study reported that oligopeptides linked to similar structures demonstrated significant inhibition against E. coli type I signal peptidase (SPase I), highlighting the potential for this compound to be developed as an antibiotic agent .
  • Another investigation into the cytotoxic effects on human liver cells suggested that modifications to the amino groups could enhance selectivity and reduce toxicity while maintaining antimicrobial efficacy .

Comparative Analysis

Compound NameBiological ActivityUnique Aspects
(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidineAntimicrobial activityChiral structure enhances selectivity
4-Aminobutyric AcidNeurotransmitter activityLacks pyrrolidine ring
N-Boc-Pyrrolidine Carboxylic AcidEnzyme inhibitionProtects amine functionality

Scientific Research Applications

Medicinal Chemistry

The unique structure of (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester allows for various applications in drug development:

1.1. Drug Design

Due to its chiral nature, this compound can be utilized in the design of new pharmaceuticals, particularly as a building block for synthesizing more complex molecules. Its ability to interact with biological systems makes it a candidate for developing drugs targeting specific receptors or enzymes.

1.2. Case Study: Antihypertensive Agents

A study investigated the use of similar pyrrolidine derivatives in developing antihypertensive agents. The findings suggested that compounds with structural similarities to this compound showed promising results in lowering blood pressure in animal models.

Agricultural Applications

The compound's properties may also lend themselves to agricultural uses, particularly in the formulation of herbicides and pesticides.

2.1. Herbicide Development

Research has indicated that certain derivatives of pyrrolidine can enhance the efficacy of herbicides by improving their solubility and bioavailability in plant systems. The incorporation of this compound into herbicide formulations could potentially improve their effectiveness against resistant weed species .

Materials Science

In materials science, this compound may be explored for its potential as a polymer additive or as part of new composite materials.

3.1. Polymer Applications

The lipophilic nature imparted by the tert-butyl group can enhance the compatibility of certain polymers with organic solvents. This property can be exploited in developing coatings or adhesives that require improved performance under various environmental conditions .

Data Summary Table

Application AreaPotential UsesKey Findings/References
Medicinal ChemistryDrug design for antihypertensive agentsPromising results in lowering blood pressure
Agricultural ScienceHerbicide formulationsEnhanced efficacy against resistant weeds
Materials SciencePolymer additives for improved compatibilityImproved performance under environmental stress

Comparison with Similar Compounds

Structural Comparisons

The tert-butyl ester group is a common protecting group for carboxylic acids, facilitating stability during synthetic steps. Below is a comparison of structurally related compounds:

Compound Name Core Structure Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound Pyrrolidine Carboxymethyl-ethyl-amino C₁₃H₂₄N₂O₄ 272.35 1354000-07-9 Polar due to amino and carboxyl groups; chiral center.
(S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Bromo C₉H₁₆BrNO₂ 250.13 569660-89-5 Halogen substituent for nucleophilic substitution; lower polarity.
(S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Hydroxymethyl C₁₁H₂₁NO₃ 215.27 199174-24-8 Hydroxyl group for oxidation/functionalization; smaller substituent.
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 4,6-Dimethyl-pyrimidin-2-yloxy C₁₅H₂₃N₃O₃ 293.36 1264038-39-2 Bulky aromatic substituent; potential for π-π interactions.
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Piperazine Formyl and methanesulfonyl C₁₂H₂₁N₂O₅S 305.37 Not provided Six-membered ring; dual functional groups for reductive amination .
Key Observations:
  • Ring Size : Pyrrolidine (5-membered) vs. piperazine (6-membered) affects conformational flexibility and steric hindrance .
  • Substituent Reactivity : Bromo () enables cross-coupling reactions, while hydroxymethyl () supports oxidation to aldehydes or carboxylic acids.
  • Polarity: The target compound’s carboxymethyl-ethyl-amino group enhances solubility in polar solvents compared to bromo or pyrimidinyloxy analogs .
a) Pharmaceutical Intermediates :
  • The target compound’s amino and carboxyl groups make it suitable for peptidomimetic synthesis or as a ligand in metal-catalyzed reactions .
  • Comparison :
    • The hydroxymethyl derivative () is often used to introduce alcohol handles for prodrug strategies.
    • The bromo analog () serves as a precursor for Suzuki-Miyaura couplings .

Physicochemical Properties

Property Target Compound (S)-3-Bromo (S)-3-Hydroxymethyl Piperazine Derivative
Molecular Weight 272.35 250.13 215.27 305.37
Polar Groups Amino, carboxyl Bromo Hydroxyl Formyl, sulfonyl
Likely Solubility High (polar solvents) Low Moderate Moderate

Q & A

Q. What synthetic strategies are optimal for preparing (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves:

  • Carboxylic Acid Activation : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to its acid chloride intermediate .
  • Esterification : React the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
  • Amino Group Functionalization : Introduce the carboxymethyl-ethyl-amine moiety via nucleophilic substitution or reductive amination under inert conditions (N₂/Ar atmosphere) .

Q. Key Reaction Conditions :

StepReagents/ConditionsPurpose
ActivationSOCl₂, 0–20°C, 2–4 hrsGenerate acid chloride
Esterificationtert-BuOH, Et₃N, CH₂Cl₂, 0°C to RTStabilize ester bond
Amine CouplingDMF, EDCI/HOBt, 24 hrs, RTFacilitate amide bond formation

Q. How should researchers characterize this compound to confirm structural integrity?

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify stereochemistry (e.g., (S)-configuration) and tert-butyl group presence (δ ~1.4 ppm for C(CH₃)₃) .
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to confirm molecular weight (e.g., [M+H]+ peak) .
  • X-ray Crystallography : Resolve crystal structures for absolute configuration validation, as demonstrated in related tert-butyl pyrrolidine derivatives .

Q. What stability considerations are critical during storage and handling?

  • Storage : Store at –20°C under anhydrous conditions (desiccator) to prevent ester hydrolysis .
  • Decomposition Risks : Exposure to moisture or acidic/basic conditions may cleave the tert-butyl group or hydrolyze the amide bond .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine C3 position influence reactivity in downstream applications?

  • Stereoelectronic Effects : The (S)-configuration can dictate enantioselective interactions in catalysis or receptor binding. For example, (R)- vs. (S)-isomers of tert-butyl pyrrolidine carboxylates show divergent pharmacological activities .
  • Experimental Validation : Use chiral HPLC (e.g., Chiralpak® AD-H column) or asymmetric synthesis (e.g., Evans oxazolidinone auxiliaries) to isolate enantiomers and compare reactivity .

Q. How can researchers resolve contradictions in bioactivity data across pharmacological assays?

  • Purity Control : Ensure >95% purity (via HPLC) to exclude impurities as confounding factors .
  • Assay Optimization : Adjust buffer pH (e.g., 7.4 for physiological conditions) and temperature (25–37°C) to mimic in vivo environments .
  • Mechanistic Studies : Perform kinetic assays (e.g., SPR, ITC) to quantify binding affinities and rule off-target effects .

Q. What methodologies are recommended for studying the compound’s metabolic stability?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Monitor tert-butyl cleavage (m/z 57) as a stability marker .
  • Isotope Labeling : Use ¹⁴C-labeled tert-butyl groups to track metabolic pathways .

Data Contradiction Analysis

Q. Conflicting yields reported for the esterification step: How to troubleshoot?

  • Variable Factors :
    • Moisture Contamination : Even trace H₂O can hydrolyze acid chloride intermediates. Use molecular sieves and anhydrous solvents .
    • Reagent Stoichiometry : Optimize tert-BuOH:acid chloride ratio (e.g., 1.2:1) to minimize side reactions .
  • Validation : Repeat reactions under strictly anhydrous conditions and compare yields with literature (e.g., 65–75% in ) .

Q. Discrepancies in crystallography How to ensure reproducibility?

  • Crystallization Conditions : Use slow evaporation (e.g., hexane/ethyl acetate) to grow high-quality crystals. Temperature gradients (e.g., 4°C to RT) may improve lattice formation .
  • Data Collection : Perform X-ray diffraction at low temperatures (100 K) to reduce thermal motion artifacts .

Tables for Key Data

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

ConditionYield (%)Purity (%)Source
Anhydrous CH₂Cl₂, Et₃N7298
Wet Solvents, No Base2885

Q. Table 2. Stability in Common Solvents (24 hrs, RT)

SolventDegradation (%)
H₂O100
DMSO<5
MeOH20

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